molecular formula C33H40O2P2 B11829242 ((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide

((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide

Cat. No.: B11829242
M. Wt: 530.6 g/mol
InChI Key: QNQXHFAKUUYUQN-ARPOTICCSA-N
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Description

((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound with a unique structure that includes an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition states and improve reaction efficiencies.

Biology

The compound’s potential biological applications are still under investigation. It may serve as a probe in biochemical studies due to its fluorescent properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, although specific applications have not yet been fully realized.

Industry

In industry, ((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which ((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are still being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is unique due to its specific combination of functional groups and its potential applications in catalysis and material science. Its structure provides distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C33H40O2P2

Molecular Weight

530.6 g/mol

IUPAC Name

(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-ditert-butylphosphoryl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C33H40O2P2/c1-31(2,3)36-29-26(28-24-17-12-10-15-22(24)21-23-16-11-13-18-25(23)28)19-14-20-27(29)35-30(36)37(34,32(4,5)6)33(7,8)9/h10-21,30H,1-9H3/t30-,36-/m0/s1

InChI Key

QNQXHFAKUUYUQN-ARPOTICCSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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